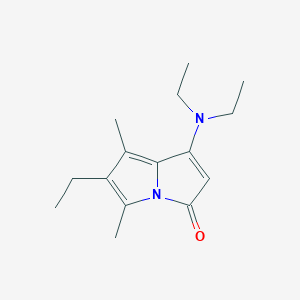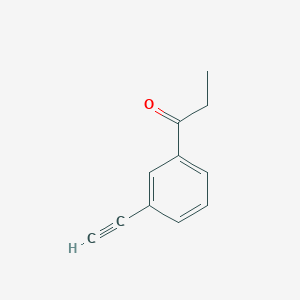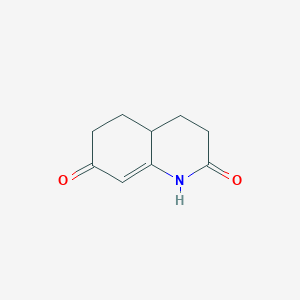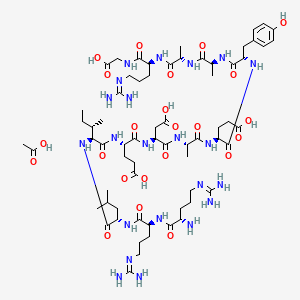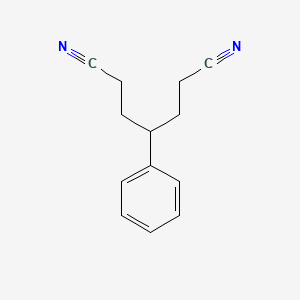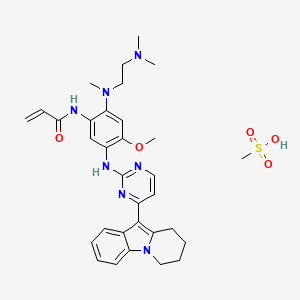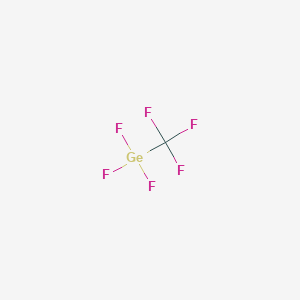
Trifluoro(trifluoromethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoro(trifluoromethyl)germane is an organogermanium compound characterized by the presence of both trifluoromethyl and trifluorogermyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction can be represented as follows:
GeCl4+CF3Li→Ge(CF3)4+LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Trifluoro(trifluoromethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and trifluoromethyl radicals.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a frequently used reducing agent.
Substitution: Reagents such as halogens and organometallic compounds are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and trifluoromethyl radicals.
Reduction: Reduced germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
Trifluoro(trifluoromethyl)germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and use in drug development.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of trifluoro(trifluoromethyl)germane involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Trifluoromethylsilane: Similar in structure but contains silicon instead of germanium.
Trifluoromethylstannane: Contains tin instead of germanium.
Trifluoromethyllead: Contains lead instead of germanium.
Comparison: Trifluoro(trifluoromethyl)germane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds are generally less toxic and more environmentally friendly, making them attractive for various applications.
Properties
CAS No. |
1512-15-8 |
|---|---|
Molecular Formula |
CF6Ge |
Molecular Weight |
198.63 g/mol |
IUPAC Name |
trifluoro(trifluoromethyl)germane |
InChI |
InChI=1S/CF6Ge/c2-1(3,4)8(5,6)7 |
InChI Key |
IHQKJGIFXSEBGX-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[Ge](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


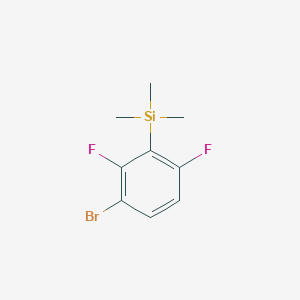
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)
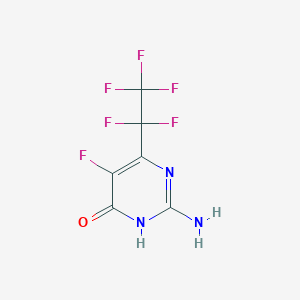
![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
![[2-(2,2-Dimethylpropanoylamino)-3-methoxyphenyl]boronic acid](/img/structure/B14756027.png)
